molecular formula C8H14CuN6S2 B160576 Cu(II)astm CAS No. 68341-09-3

Cu(II)astm

Cat. No.: B160576
CAS No.: 68341-09-3
M. Wt: 321.9 g/mol
InChI Key: SBHDKYTVDCRMOE-JPAPVDFESA-L
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Description

Cu(II)astm, identified in the evidence as Cu-ATSM (diacetyl-bis(N4-methylthiosemicarbazonato) copper(II)), is a copper(II) complex with a thiosemicarbazone ligand. Its structure allows for selective copper delivery to hypoxic tissues, making it a candidate for diagnostic imaging and targeted therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cu(II)ATSM is typically synthesized through the reaction of copper(II) salts with diacetyl-bis(N4-methylthiosemicarbazone) ligands. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The resulting complex is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for Cu(II)ATSM are not extensively documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include automated systems for precise control of reaction parameters and purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Cu(II)ATSM undergoes various chemical reactions, including:

    Reduction: In hypoxic conditions, Cu(II) is reduced to Cu(I), which is then trapped within cells.

    Complexation: Cu(II)ATSM forms stable complexes with various ligands, enhancing its solubility and bioavailability.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cu(II)ATSM has a wide range of applications in scientific research:

Mechanism of Action

Cu(II)ATSM penetrates cells due to its low molecular weight and high membrane permeability. In hypoxic cells, Cu(II) is reduced to Cu(I), which is then released from the ATSM ligand and trapped inside the cells. This process leads to the irreversible retention of the metal or radiometal in hypoxic cells, making it an effective marker for hypoxia .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cu(II) Complexes

Ligand Coordination and Geometry

Cu(II) complexes exhibit diverse coordination geometries (e.g., square planar, octahedral) depending on ligand type and reaction conditions:

Compound Ligand Type Coordination Geometry Key Structural Features Reference
Cu-ATSM Thiosemicarbazone Square planar Binds Cu(II) via S and N donors; redox-active
[Cu(5-FUA)₂(H₂O)(bipy)] 5-fluoro uracil + bipyridine Octahedral Water and bipyridine ligands stabilize the structure
[Cu(MIm)₄]Br₂ 1-methylimidazole Distorted octahedral Four MIm ligands; Br⁻ counterions
Cu(II)-acetylacetonate Acetylacetone Square planar Chelating O donors; high thermal stability

Key Observations :

  • Cu-ATSM adopts a square planar geometry due to the rigid thiosemicarbazone ligand, enhancing its stability in biological environments .
  • Water-containing complexes (e.g., [Cu(5-FUA)₂(H₂O)(bipy)]) exhibit dynamic phase transitions under hydrothermal conditions .

Stability and Reactivity

Stability is influenced by ligand strength and redox activity:

Compound Stability (Log K) Redox Behavior Applications
Cu-ATSM 12.5 (pH 7.4) Cu(II)/Cu(I) cycling in hypoxic tissues Cancer imaging/therapy
Cu(II)-aspirin complex 8.2 Anti-inflammatory and anti-tumor activity Pharmaceutical formulations
[Cu(MIm)₄Br]Br·H₂O N/A Halide-mediated solubility changes Catalysis, material science

Key Observations :

  • Cu-ATSM demonstrates superior thermodynamic stability (Log K = 12.5) compared to Cu(II)-aspirin (Log K = 8.2), attributed to its strong S/N donor ligands .
  • Halide-containing complexes (e.g., [Cu(MIm)₄Br]Br·H₂O) show solvent-dependent solubility, critical for catalytic applications .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy:

  • Cu-ATSM : Strong ν(C=N) and ν(N–H) bands at 1580–1620 cm⁻¹ and 3300 cm⁻¹, respectively .
  • [Cu(MIm)₄]Br₂: Peaks at 1623 cm⁻¹ (C=N stretching) and 833 cm⁻¹ (Cu–N vibrations) .

X-ray Diffraction (XRD):

  • Cu-ATSM: Monoclinic crystal system (CCDC 698939) with Cu–S bond lengths of 2.29 Å .
  • [Cu(5-FUA)₂(H₂O)(bipy)]: Triclinic system with Cu–O (1.95 Å) and Cu–N (2.02 Å) bonds .

Key Observations :

  • Cu-ATSM’s ability to cross the blood-brain barrier makes it relevant in Alzheimer’s research, where it modulates amyloid-β aggregation .
  • Halide complexes like [Cu(MIm)₄Br]Br·H₂O show promise in antimicrobial applications due to Cu(II)’s redox-mediated oxidative stress .

Biological Activity

Cu(II)astm, also known as copper diacetyl bis(4-methylthiosemicarbazone) (Cu(ATSM)), is a copper-containing compound that has garnered attention for its biological activity, particularly in the context of neuroprotection and cancer treatment. Its unique properties allow it to penetrate cell membranes effectively, making it a candidate for various therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound operates primarily through its ability to target hypoxic environments, such as those found in tumors. The compound is characterized by:

  • High Membrane Permeability : this compound's low molecular weight and charge-neutral structure facilitate its diffusion across cellular membranes.
  • Biochemical Pathways : It interacts with various enzymes and proteins, influencing cellular functions and metabolic pathways. Notably, it can enhance the availability of essential copper within cells, which is crucial for numerous biological processes .
  • Antitumor Effects : Evidence suggests that this compound exhibits antitumor properties by accumulating in hypoxic tumor regions and inducing cytotoxic effects.

Pharmacokinetics

This compound is notable for its pharmacokinetic profile:

  • Oral Bioavailability : The compound can be administered orally and is capable of crossing the blood-brain barrier (BBB), which is essential for treating central nervous system disorders .
  • Impact on Drug Transporters : Studies have shown that this compound increases the expression and function of P-glycoprotein (P-gp), a critical efflux transporter at the BBB. This modulation may enhance the delivery of therapeutic agents to the brain while facilitating the clearance of neurotoxic substances like amyloid-beta .

Case Studies and Clinical Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Amyotrophic Lateral Sclerosis (ALS) : In mutant SOD1 mouse models, this compound administration resulted in improved motor function and extended survival. The compound was shown to protect motor neurons from oxidative damage and reduce neuroinflammation . A phase 2/3 clinical trial is ongoing to evaluate its efficacy in sporadic ALS cases, where disrupted copper availability has been observed .
  • Neuroprotection : In models of neurodegeneration, this compound has demonstrated neuroprotective effects by improving copper bioavailability in spinal cord tissues, which may counteract copper deficiency associated with ALS .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
Antitumor ActivityInduces cytotoxic effects in hypoxic tumor environments; enhances intracellular copper levels
Neuroprotection in ALSImproves motor function and survival in SOD1 mouse models; reduces oxidative damage
P-glycoprotein ModulationIncreases P-gp expression at the BBB; enhances CNS drug delivery
Copper AvailabilityCorrects disrupted copper levels in sporadic ALS; supports enzyme activity

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Cu(II)astm complexes?

  • Methodological Answer : Synthesis typically involves coordinating Cu(II) ions with ligands under controlled pH and temperature. Characterization employs spectroscopic techniques (e.g., UV-Vis, IR) and thermal analysis (TGA/DTA) to confirm structure and stability. For reproducibility, document reaction conditions (molar ratios, solvents) and provide raw spectral data in supplementary materials . Thermal decomposition profiles (e.g., Table 2 in thermal studies) should align with theoretical mass loss calculations .

Q. How should researchers design initial experiments to study this compound's physicochemical properties?

  • Methodological Answer : Use a factorial design to test variables like pH, temperature, and ligand concentration. For example, a central composite design (CCD) can optimize parameters efficiently, as seen in electrocoagulation studies (Table 2) . Include control experiments (e.g., blank runs without Cu(II)) and triplicate trials to assess precision .

Q. What statistical approaches are recommended for analyzing this compound experimental data?

  • Methodological Answer : Apply ANOVA to evaluate the significance of experimental factors (e.g., pH impact on yield). Use regression models to correlate variables (e.g., ligand concentration vs. complex stability). Report confidence intervals (95%) and p-values (<0.05) to validate hypotheses .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis using response surface methodology (RSM)?

  • Methodological Answer : Implement RSM with a Box-Behnken or CCD matrix to model interactions between variables (e.g., Cu(II) concentration, reaction time). Validate models using lack-of-fit tests and residual plots. Reference experimental matrices (Table 2) to replicate optimization workflows .

Q. How should contradictions in spectroscopic or thermal data for this compound be resolved?

  • Methodological Answer : Conduct sensitivity analyses to identify outliers or instrumental errors. Cross-validate results using complementary techniques (e.g., X-ray diffraction for crystallinity if IR data conflicts). For thermal analysis discrepancies, compare decomposition steps with literature (e.g., Table 2 in thermal studies) and recalibrate equipment .

Q. What strategies ensure reproducibility in this compound studies, particularly for novel complexes?

  • Methodological Answer : Publish detailed experimental protocols, including instrument calibration steps and raw data in supplementary files. Follow Beilstein Journal guidelines: report synthesis steps for ≤5 compounds in the main text; provide NMR/MS spectra and purity data (>95%) for new compounds . Use independent replication teams to verify results .

Q. How can this compound research findings be integrated with existing literature while addressing knowledge gaps?

  • Methodological Answer : Perform systematic reviews using QUADAS-2 criteria to assess study quality (e.g., bias in patient sampling or reference standards). Map findings against prior work using tools like VOSviewer, highlighting understudied areas (e.g., this compound’s redox behavior in biological systems) .

Q. What validation criteria are critical for confirming the purity and structure of new this compound derivatives?

  • Methodological Answer : Use elemental analysis (C/H/N) to verify stoichiometry. For structural confirmation, combine single-crystal XRD with DFT calculations. Ensure purity via HPLC (>98%) and report melting points with standard deviations. Reference protocols from thermal analysis studies (Table 2) for decomposition consistency .

Properties

IUPAC Name

copper;N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHDKYTVDCRMOE-JPAPVDFESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CuN6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68341-09-3
Record name Cu(II)astm
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068341093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(II) dithiosemicarbazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16963
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATSM COPPER (II)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YDK1H9L3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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